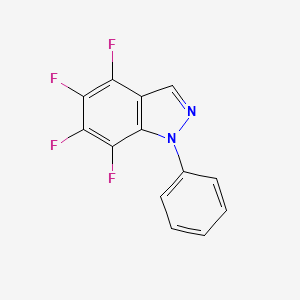

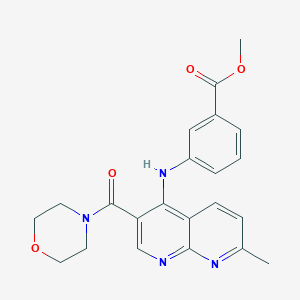

6-methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-(4-phenoxyphenyl)pyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-(4-phenoxyphenyl)pyrimidin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a pyrimidine-based kinase inhibitor that has been shown to inhibit the activity of several protein kinases, including the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

6-methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-(4-phenoxyphenyl)pyrimidin-4-amine and its derivatives have been explored for their synthesis, characterization, and potential applications in various scientific research fields. The compound's synthesis involves the reaction of hydroxymethyl pyrazole derivatives with primary amines, leading to a series of pyrazole and pyrimidin-2-amine derivatives. These compounds have been identified and characterized using a range of techniques including FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography. The crystallographic analysis provides insight into the molecular structure and interaction potentials, laying the groundwork for further biological activity studies (Titi et al., 2020).

Antitumor and Antimicrobial Activities

One of the primary applications of this compound is in the development of antitumor and antimicrobial agents. The structural features of these derivatives, including the presence of the nitro group and the pyrazolyl and pyrimidinyl rings, contribute significantly to their biological activities. Research has shown that these compounds exhibit promising antitumor, antifungal, and antibacterial activities. The identification of pharmacophore sites within these molecules has been crucial in understanding their mechanism of action against breast cancer cells and various microbes (Titi et al., 2020).

Antioxidant Activity

Additionally, the compound and its derivatives have been investigated for their antioxidant activities. The presence of electron-donating and withdrawing substituents on the molecular framework influences their capacity to scavenge free radicals. Studies have shown that certain derivatives demonstrate significant radical scavenging activities, highlighting their potential as antioxidant agents (Kotaiah et al., 2012).

Eigenschaften

IUPAC Name |

6-methyl-2-(4-nitropyrazol-1-yl)-N-(4-phenoxyphenyl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N6O3/c1-14-11-19(24-20(22-14)25-13-16(12-21-25)26(27)28)23-15-7-9-18(10-8-15)29-17-5-3-2-4-6-17/h2-13H,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBHQPSYOUOVOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])NC3=CC=C(C=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[8-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2456313.png)

![6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2456316.png)

![Ethyl 4-((4-((2-(dimethylamino)ethyl)(6-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2456317.png)

![N-benzyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2456324.png)

![2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B2456326.png)

![Ethyl 4-(5-methylfuran-2-yl)-2-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2456329.png)

![2-(3-methoxyphenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2456330.png)